![molecular formula C17H23N3O B2528097 N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide CAS No. 2411314-29-7](/img/structure/B2528097.png)
N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide, also known as JNJ-5207852, is a small molecule inhibitor that targets the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose metabolism.
作用机制
N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide is a selective inhibitor of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide increases insulin sensitivity and glucose uptake in peripheral tissues such as muscle and adipose tissue. N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide also improves hepatic insulin sensitivity and reduces hepatic glucose production.
Biochemical and Physiological Effects
N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide has been shown to have several biochemical and physiological effects in preclinical models and human clinical trials. These include:
- Improved glucose tolerance and insulin sensitivity
- Increased glucose uptake in peripheral tissues such as muscle and adipose tissue
- Reduced hepatic glucose production
- Improved lipid metabolism, including reduced triglyceride and cholesterol levels
- Anti-inflammatory effects, including reduced levels of inflammatory cytokines
实验室实验的优点和局限性
One advantage of N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide is its selectivity for PTP1B, which reduces the risk of off-target effects. N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide has also been shown to be well-tolerated in human clinical trials, which is important for the development of new therapeutics. However, one limitation of N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide is its relatively low potency, which may limit its efficacy in certain applications.
未来方向
There are several future directions for the development and application of N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide. These include:
- Optimization of the synthesis method to improve yield and reduce cost
- Development of more potent and selective PTP1B inhibitors
- Investigation of the long-term safety and efficacy of N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide in human clinical trials
- Evaluation of the potential of N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide as a therapeutic for other metabolic disorders, such as obesity and nonalcoholic fatty liver disease
- Investigation of the mechanisms underlying the anti-inflammatory effects of N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide
In conclusion, N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide is a small molecule inhibitor of PTP1B that has shown promise as a therapeutic for type 2 diabetes and metabolic syndrome. Its selectivity and safety profile make it an attractive candidate for further development and investigation.
合成方法
The synthesis of N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide involves several steps, starting from commercially available starting materials. The key step is the coupling of 4-bromomethyl-1H-pyrrolo[2,3-b]pyridine and (E)-N-(2,2-dimethylbutyl)-3-iodoacrylamide in the presence of a palladium catalyst. The resulting intermediate is then subjected to a series of reactions to yield the final product. The overall yield of the synthesis is around 10%.
科学研究应用
N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide has been extensively studied in preclinical models of type 2 diabetes and metabolic syndrome. In these studies, N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism. N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide has also been tested in human clinical trials, where it has been shown to be safe and well-tolerated.
属性
IUPAC Name |
N-(2,2-dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-5-15(21)20(12-17(3,4)6-2)11-13-7-9-18-16-14(13)8-10-19-16/h5,7-10H,1,6,11-12H2,2-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEMXFZMLUYLLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CN(CC1=C2C=CNC2=NC=C1)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。